2'-Deoxycytidine-5'-diphosphate (trisodium)
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Overview
Description
2’-Deoxycytidine-5’-diphosphate (trisodium) is a nucleoside diphosphate that plays a crucial role in DNA biosynthesis and reverse transcription. It is an endogenous metabolite with the molecular formula C9H12N3Na3O10P2 and a molecular weight of 453.12 g/mol . This compound is used as a substrate for CDP (nucleoside diphosphate) kinase to produce 2’-deoxycytidine-5’-triphosphate, which is essential for DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine-5’-diphosphate (trisodium) is typically synthesized through the reaction of deoxycytidine with trisodium phosphate. The process involves dissolving deoxycytidine in water to form a solution, followed by the addition of trisodium phosphate at room temperature. The reaction mixture is then stirred for several hours, resulting in the formation of 2’-deoxycytidine-5’-diphosphate (trisodium) as a white crystalline powder .
Industrial Production Methods
The industrial production of 2’-Deoxycytidine-5’-diphosphate (trisodium) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and crystallization processes to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine-5’-diphosphate (trisodium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form 2’-deoxycytidine-5’-triphosphate.
Hydrolysis: It can be hydrolyzed to form deoxycytidine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires nucleoside diphosphate kinase and ATP as a phosphate donor.
Hydrolysis: This reaction can occur under acidic or enzymatic conditions.
Major Products
Phosphorylation: The major product is 2’-deoxycytidine-5’-triphosphate.
Hydrolysis: The major products are deoxycytidine and inorganic phosphate.
Scientific Research Applications
2’-Deoxycytidine-5’-diphosphate (trisodium) has several scientific research applications, including:
DNA Biosynthesis: It serves as a substrate for the synthesis of 2’-deoxycytidine-5’-triphosphate, which is essential for DNA replication and repair.
Reverse Transcription: It is used in reverse transcription processes to synthesize complementary DNA from RNA templates.
Biochemical Studies: It is utilized in studies involving nucleotide metabolism and enzymatic reactions.
Medical Research: It is used in research related to genetic disorders and cancer, where DNA synthesis and repair mechanisms are of interest.
Mechanism of Action
2’-Deoxycytidine-5’-diphosphate (trisodium) exerts its effects by serving as a substrate for nucleoside diphosphate kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to 2’-deoxycytidine-5’-diphosphate, forming 2’-deoxycytidine-5’-triphosphate. This triphosphate is then incorporated into DNA during replication and repair processes . The molecular targets involved in this pathway include DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine-5’-triphosphate (disodium): This compound is similar in structure but contains an additional phosphate group.
Cytidine-5’-diphosphate (trisodium): This compound is similar but contains a ribose sugar instead of deoxyribose.
Uniqueness
2’-Deoxycytidine-5’-diphosphate (trisodium) is unique due to its specific role in DNA biosynthesis and reverse transcription. Its ability to be phosphorylated to form 2’-deoxycytidine-5’-triphosphate makes it a critical component in genetic research and medical studies .
Properties
Molecular Formula |
C9H12N3Na3O10P2 |
---|---|
Molecular Weight |
453.12 g/mol |
IUPAC Name |
trisodium;[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
InChI Key |
SXMDNHAPEVRFNF-MILVPLDLSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N=C2[O-])COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=N)N=C2[O-])COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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